AHR antagonist 6

Description

Properties

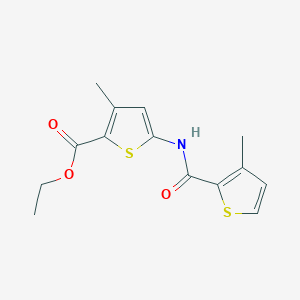

Molecular Formula |

C14H15NO3S2 |

|---|---|

Molecular Weight |

309.4 g/mol |

IUPAC Name |

ethyl 3-methyl-5-[(3-methylthiophene-2-carbonyl)amino]thiophene-2-carboxylate |

InChI |

InChI=1S/C14H15NO3S2/c1-4-18-14(17)12-9(3)7-10(20-12)15-13(16)11-8(2)5-6-19-11/h5-7H,4H2,1-3H3,(H,15,16) |

InChI Key |

YIIRDIPPHCEEIS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=C(C=CS2)C)C |

Origin of Product |

United States |

Foundational & Exploratory

AHR Antagonist 6 (6,2',4'-Trimethoxyflavone): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that has garnered significant attention in the fields of toxicology, immunology, and oncology. While historically studied for its role in mediating the toxicity of environmental pollutants such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), emerging research has elucidated its involvement in a diverse array of physiological and pathophysiological processes. The development of specific AHR antagonists is a critical area of research for dissecting AHR signaling and for the potential development of novel therapeutics. This technical guide focuses on the mechanism of action of a potent AHR antagonist, 6,2',4'-trimethoxyflavone (TMF), referred to herein as AHR antagonist 6. TMF has been identified as a competitive antagonist that effectively inhibits AHR-mediated signaling pathways.[1][2] This document will provide an in-depth overview of its core mechanism, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant pathways and workflows.

Core Mechanism of Action

This compound (TMF) functions as a direct competitive antagonist of the Aryl Hydrocarbon Receptor.[1] Its primary mechanism involves binding to the ligand-binding pocket of the AHR, thereby preventing the binding of AHR agonists, which can be both exogenous (e.g., TCDD, benzo[a]pyrene) and endogenous ligands.[1][3] This competitive inhibition is the initiating event that leads to the downstream blockade of AHR signaling.

Upon agonist binding, the AHR, which resides in the cytoplasm in a complex with chaperone proteins such as heat shock protein 90 (Hsp90), translocates to the nucleus. In the nucleus, it heterodimerizes with the AHR Nuclear Translocator (ARNT). This AHR/ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes, leading to the recruitment of transcriptional machinery and subsequent gene expression.[1]

TMF disrupts this canonical pathway by preventing the initial agonist-induced conformational change in the AHR, which is necessary for its nuclear translocation.[4] By occupying the ligand-binding site, TMF effectively blocks the association of agonists, thus inhibiting the downstream events of nuclear translocation, AHR/ARNT heterodimerization, and DRE binding. This leads to the repression of AHR target gene transcription, most notably the cytochrome P450 family member, CYP1A1, a well-established biomarker of AHR activation.[1][3]

Furthermore, studies have indicated that TMF does not exhibit partial agonist activity, a characteristic that distinguishes it from some other AHR antagonists.[1][3] This makes it a valuable tool for unequivocally studying the effects of AHR antagonism.

Signaling Pathway Diagram

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the antagonistic activity of 6,2',4'-trimethoxyflavone (TMF).

Table 1: In Vitro Efficacy of TMF

| Assay Type | Agonist | Cell Line / System | Endpoint | IC50 / EC50 | Reference(s) |

| Competitive Radioligand Binding | 125I-photoaffinity ligand | "Humanized" AHR mice cytosolic extracts | Displacement of radioligand | Apparent EC50 = 9 x 10-7 M | [1] |

| TNF-α Production Inhibition | - | THP-1 cells | Inhibition of TNF-α | IC50 = 2.38 µM | [5] |

| TNF-α Production Inhibition | - | B16-F10 cells | Inhibition of TNF-α | IC50 = 1.32 µM | [5] |

| DRE-Luciferase Reporter Assay | Benzo[a]pyrene (1 µM) | HepG2 (40/6) cells | Inhibition of luciferase activity | Dose-dependent repression | [1] |

Table 2: In Vivo Data for TMF

| Animal Model | Dosage | Administration Route | Effect | Reference(s) |

| Male C57BL/6 wild-type (WT) mice | 5 mg/kg/day | Intraperitoneal (i.p.) | Attenuated acute cerebral infarction and functional impairments | [5] |

Key Experimental Protocols

This section provides a summary of the methodologies used in key experiments to characterize the mechanism of action of this compound (TMF).

Competitive Ligand Binding Assay

Objective: To determine if TMF directly binds to the AHR and competes with a known AHR ligand.

Methodology Summary: Cytosolic extracts from "humanized" AHR mice were prepared.[1] These extracts were incubated with a radiolabeled AHR photoaffinity ligand in the presence of increasing concentrations of unlabeled TMF or a reference antagonist.[1] Following incubation, the mixture was exposed to UV light to cross-link the photoaffinity ligand to the AHR.[1] The protein-bound radioligand was then separated from the free radioligand. The amount of radioactivity bound to the AHR was quantified, and the data were used to determine the concentration of TMF required to displace 50% of the radioligand (apparent EC50).[1]

DRE-Luciferase Reporter Gene Assay

Objective: To assess the ability of TMF to antagonize agonist-induced, AHR-dependent gene transcription.

Methodology Summary: A cell line, such as the human hepatoma cell line HepG2 (40/6), which is stably transfected with a luciferase reporter gene under the control of a DRE-containing promoter, was used.[1] The cells were treated with a known AHR agonist (e.g., benzo[a]pyrene) alone or in combination with increasing concentrations of TMF.[1] After a defined incubation period, the cells were lysed, and the luciferase activity in the cell lysates was measured using a luminometer. A decrease in luciferase activity in the presence of TMF indicated its antagonistic effect on AHR-mediated transcription.[1]

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if TMF inhibits the recruitment of AHR to the promoter of a target gene in a cellular context.

Methodology Summary: Cells were treated with an AHR agonist in the presence or absence of TMF. The proteins and DNA were then cross-linked using formaldehyde. The cells were lysed, and the chromatin was sheared into smaller fragments. An antibody specific to AHR was used to immunoprecipitate the AHR-DNA complexes. The cross-links were then reversed, and the DNA was purified. The amount of a specific target gene promoter (e.g., CYP1A1) in the immunoprecipitated DNA was quantified using quantitative PCR (qPCR). A reduction in the amount of the target gene promoter in the TMF-treated samples indicated that TMF inhibited the binding of AHR to the promoter.[1]

Conclusion

This compound, 6,2',4'-trimethoxyflavone (TMF), is a well-characterized competitive antagonist of the Aryl Hydrocarbon Receptor. Its mechanism of action is centered on its ability to directly compete with AHR agonists for binding to the receptor, thereby preventing the canonical signaling cascade that leads to the transcriptional activation of target genes. The absence of partial agonist activity makes TMF a valuable research tool for elucidating the diverse biological roles of the AHR. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working on the AHR signaling pathway and exploring the therapeutic potential of AHR antagonists. Further investigation into the in vivo efficacy and safety profile of TMF and similar compounds is warranted to translate these preclinical findings into potential clinical applications for a range of AHR-mediated diseases.

References

- 1. Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antagonism of aryl hydrocarbon receptor signaling by 6,2',4'-trimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evidence for Ligand-Mediated Selective Modulation of Aryl Hydrocarbon Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Binding Affinity and Selectivity of Aryl Hydrocarbon Receptor (AHR) Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and selectivity of key Aryl Hydrocarbon Receptor (AHR) antagonists. While the term "AHR antagonist 6" is not a standardized nomenclature, this document focuses on 6,2',4'-trimethoxyflavone (TMF) , a compound frequently discussed in the context of AHR antagonism. For comparative purposes, data for other well-characterized AHR antagonists, GNF351 and CH223191 , are also included.

Core Concepts in AHR Antagonism

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that mediates the toxicological effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). It is also involved in a range of physiological processes, making it a target for therapeutic intervention in areas such as cancer and inflammatory diseases. AHR antagonists are compounds that bind to the AHR but fail to elicit the conformational changes required for its activation. Instead, they competitively inhibit the binding of AHR agonists, thereby blocking the downstream signaling cascade that leads to the transcription of target genes, such as those in the Cytochrome P450 family (e.g., CYP1A1).

Quantitative Analysis of AHR Antagonist Binding Affinity

The binding affinity of AHR antagonists is a critical parameter for their characterization and potential therapeutic use. It is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), or the inhibitor constant (Ki). The following table summarizes the available quantitative data for TMF, GNF351, and CH223191.

| Compound Name | Antagonist Type | Binding Affinity Metric | Value | Cell Line/System | Notes |

| 6,2',4'-Trimethoxyflavone (TMF) | Pure Antagonist | EC50 | 0.9 µM[1] | Not specified | Exhibits no partial agonist activity.[2][3][4] |

| GNF351 | Full Antagonist | IC50 | 62 nM[5][6][7][8] | Cell-free (photoaffinity ligand competition) | Effectively competes with a photoaffinity AHR ligand.[5][6][7][8] |

| CH223191 | Ligand-Selective Antagonist | IC50 | ~30 nM[9] | Cell-based (TCDD-induced luciferase assay) | Potently inhibits AHR-mediated transcriptional activation induced by TCDD.[9][10] |

Selectivity Profile of AHR Antagonists

An ideal AHR antagonist should exhibit high selectivity for the AHR over other cellular targets to minimize off-target effects. The selectivity of the antagonists discussed is summarized below.

| Compound Name | Selectivity Profile |

| 6,2',4'-Trimethoxyflavone (TMF) | Described as a pure AHR antagonist with no partial agonist activity.[2][3][4][11] Its antagonist activity appears to be independent of cell lineage or species.[2][3][4] |

| GNF351 | Characterized as a full AHR antagonist, capable of inhibiting both Dioxin Response Element (DRE)-dependent and -independent AHR activity.[7] |

| CH223191 | A ligand-selective antagonist that preferentially inhibits the activity of halogenated aromatic hydrocarbons (HAHs) like TCDD, but not polycyclic aromatic hydrocarbons (PAHs).[12][13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize AHR antagonists.

Competitive Ligand Binding Assay

This assay directly measures the ability of a test compound to compete with a known high-affinity radiolabeled ligand for binding to the AHR.

Objective: To determine the binding affinity (Ki or IC50) of a test antagonist for the AHR.

Materials:

-

Test compound (e.g., TMF, GNF351, CH223191)

-

Radiolabeled AHR agonist (e.g., [³H]TCDD)

-

Cytosolic extracts containing the AHR (e.g., from guinea pig hepatic cytosol)

-

Scintillation fluid and vials

-

Glass fiber filters

-

Buffer solutions (e.g., Tris-based buffer with appropriate salts and additives)

Procedure:

-

Prepare a series of dilutions of the test antagonist.

-

In a reaction tube, combine the cytosolic extract, a fixed concentration of the radiolabeled AHR agonist, and a specific concentration of the test antagonist.

-

Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Separate the AHR-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Plot the percentage of specific binding of the radioligand as a function of the antagonist concentration.

-

Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.

Dioxin Response Element (DRE)-Driven Luciferase Reporter Gene Assay

This cell-based assay measures the ability of an antagonist to inhibit the transcriptional activation of a reporter gene under the control of AHR.

Objective: To assess the functional antagonist activity of a test compound.

Materials:

-

A stable cell line containing a luciferase reporter gene construct driven by DREs (e.g., H1L1.1c2 mouse hepatoma cells).[12]

-

Test antagonist.

-

Cell culture medium and reagents.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the reporter cells in a multi-well plate and allow them to attach overnight.

-

Pre-treat the cells with varying concentrations of the test antagonist for a specific period (e.g., 1 hour).

-

Add a fixed concentration of the AHR agonist to the wells.

-

Incubate the cells for a defined period (e.g., 4-24 hours) to allow for gene expression.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Plot the luciferase activity as a function of the antagonist concentration.

-

Calculate the IC50 value, representing the concentration of the antagonist that reduces the agonist-induced luciferase activity by 50%.

Visualizations of Key Pathways and Workflows

To further elucidate the mechanisms and experimental designs, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: AHR Signaling Pathway and Point of Antagonist Intervention.

Caption: Workflow for a DRE-Driven Luciferase Reporter Gene Assay.

References

- 1. apexbt.com [apexbt.com]

- 2. Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antagonism of aryl hydrocarbon receptor signaling by 6,2',4'-trimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antagonism of aryl hydrocarbon receptor signaling by 6,2',4'-trimethoxyflavone. [diagenode.com]

- 5. selleck.co.jp [selleck.co.jp]

- 6. medchemexpress.com [medchemexpress.com]

- 7. GNF351 | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]

- 8. selleckchem.com [selleckchem.com]

- 9. apexbt.com [apexbt.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. 6, 2 , 4 -trimethoxyflavone = 98 HPLC 720675-90-1 [sigmaaldrich.com]

- 12. CH223191 Is a Ligand-Selective Antagonist of the Ah (Dioxin) Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dioxins.com [dioxins.com]

The Role of 6,2',4'-Trimethoxyflavone (AHR Antagonist 6) in Aryl Hydrocarbon Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in mediating cellular responses to a wide array of environmental xenobiotics and endogenous molecules.[1] Dysregulation of the AHR signaling pathway has been implicated in various pathological conditions, including cancer, inflammatory diseases, and metabolic disorders. Consequently, the development of AHR antagonists has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of a potent and selective AHR antagonist, 6,2',4'-trimethoxyflavone (TMF), often referred to as AHR antagonist 6. TMF has been identified as a pure AHR antagonist, devoid of the partial agonist activity often seen with other antagonists, making it a valuable tool for dissecting AHR function.[1][2]

This document will detail the mechanism of action of TMF in the AHR signaling pathway, present quantitative data from key studies in structured tables, and provide comprehensive experimental protocols for the methodologies cited.

Mechanism of Action of 6,2',4'-Trimethoxyflavone (TMF)

The canonical AHR signaling pathway is initiated by the binding of a ligand to the AHR protein in the cytoplasm. This binding event triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the AHR-ligand complex into the nucleus. In the nucleus, AHR heterodimerizes with the AHR Nuclear Translocator (ARNT). This AHR-ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes, such as Cytochrome P450 1A1 (CYP1A1), initiating their transcription.

6,2',4'-Trimethoxyflavone functions as a competitive antagonist of the AHR.[1] It competes with AHR agonists, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and benzo[a]pyrene, for binding to the AHR ligand-binding pocket.[1] By occupying the ligand-binding site, TMF prevents the conformational changes required for AHR activation and subsequent nuclear translocation, thereby inhibiting the downstream signaling cascade. A key advantage of TMF is its lack of partial agonist activity, meaning it does not weakly activate the receptor, a common issue with other AHR antagonists like α-naphthoflavone.[1]

Quantitative Data

The following tables summarize the quantitative data for 6,2',4'-trimethoxyflavone (TMF) from various in vitro studies.

Table 1: Inhibitory Activity of TMF on TNF-α Production

| Cell Line | IC50 Value (µM) | Reference |

| THP-1 | 2.38 | [2] |

| B16-F10 | 1.32 | [2] |

Table 2: Inhibition of AHR-Dependent Transcription by TMF

| Assay Condition | Concentration of TMF (µM) | % Inhibition | Reference |

| Benzo[a]pyrene-induced AHR-dependent transcription | 2 | Not specified | [3] |

| Benzo[a]pyrene-induced AHR-dependent transcription | 10 | Not specified | [3] |

Table 3: Effect of TMF on AHR-Mediated Gene Expression

| Cell Line | Treatment | Gene | Fold Induction (vs. Vehicle) | Reference |

| Huh7 | 10 µM TMF (4h) | CYP1A1 | No significant induction | [4] |

| Huh7 | 10 µM TMF (4h) | CYP1A2 | No significant induction | [4] |

| Huh7 | 10 µM TMF (4h) | CYP1B1 | No significant induction | [4] |

| Hepa 1.1 | 10 µM TMF | pGudluc 6.1 reporter | No significant induction | [4] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the role of 6,2',4'-trimethoxyflavone (TMF) in AHR signaling are provided below.

Dioxin Response Element (DRE)-Driven Luciferase Reporter Assay

This assay is used to quantify the ability of a compound to activate or inhibit AHR-mediated transcription.

Materials:

-

Human hepatoma (HepG2) cells stably transfected with a DRE-driven luciferase reporter plasmid (e.g., pGudluc 6.1).

-

Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS).

-

TMF (dissolved in DMSO).

-

AHR agonist (e.g., TCDD or benzo[a]pyrene) (dissolved in DMSO).

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

Protocol:

-

Cell Seeding: Seed HepG2 reporter cells into 96-well plates at a density that will result in 80-90% confluency at the time of the assay. Incubate for 24 hours at 37°C and 5% CO2.

-

Treatment:

-

Agonist Mode: To test for agonist activity, treat cells with varying concentrations of TMF. Include a vehicle control (DMSO) and a positive control (e.g., 1 nM TCDD).

-

Antagonist Mode: To test for antagonist activity, pre-treat cells with varying concentrations of TMF for 30 minutes. Then, add a fixed concentration of an AHR agonist (e.g., 1 nM TCDD) to the wells. Include controls for vehicle, agonist alone, and TMF alone.

-

-

Incubation: Incubate the treated cells for 4-24 hours at 37°C and 5% CO2.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase activity to the protein concentration in each well. For antagonist assays, calculate the percent inhibition of agonist-induced luciferase activity.

Quantitative Real-Time PCR (qPCR) for CYP1A1 Gene Expression

This method is used to measure the effect of TMF on the mRNA levels of AHR target genes, such as CYP1A1.

Materials:

-

Human hepatoma (Huh7) cells.

-

Cell culture medium.

-

TMF (dissolved in DMSO).

-

AHR agonist (e.g., TCDD).

-

RNA extraction kit.

-

cDNA synthesis kit.

-

qPCR master mix (e.g., SYBR Green).

-

Primers for CYP1A1 and a housekeeping gene (e.g., GAPDH or RPL13a).

-

Real-time PCR instrument.

Protocol:

-

Cell Culture and Treatment: Culture Huh7 cells in 6-well plates. Treat the cells with TMF, an AHR agonist, or a combination of both for a specified time (e.g., 4 hours).

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform real-time PCR using the synthesized cDNA, gene-specific primers for CYP1A1 and a housekeeping gene, and a qPCR master mix.

-

Data Analysis: Quantify the relative expression of CYP1A1 mRNA using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to determine if TMF can inhibit the binding of the AHR/ARNT complex to its DRE consensus sequence.

Materials:

-

In vitro translated AHR and ARNT proteins.

-

Double-stranded DNA probe containing the DRE sequence, labeled with a radioisotope (e.g., 32P) or a fluorescent dye.

-

TMF (dissolved in DMSO).

-

AHR agonist (e.g., β-naphthoflavone).

-

Poly(dI-dC) (non-specific competitor DNA).

-

Binding buffer.

-

Native polyacrylamide gel.

-

Electrophoresis apparatus.

-

Autoradiography film or fluorescence imager.

Protocol:

-

Binding Reaction: In a microcentrifuge tube, combine the in vitro translated AHR and ARNT proteins, binding buffer, and poly(dI-dC).

-

Treatment: Add vehicle (DMSO), TMF, or an AHR agonist to the reaction mixture and incubate at room temperature. For antagonist experiments, pre-incubate the proteins with TMF before adding the agonist.

-

Probe Addition: Add the labeled DRE probe to the reaction mixture and incubate to allow for protein-DNA binding.

-

Electrophoresis: Load the samples onto a native polyacrylamide gel and perform electrophoresis to separate the protein-DNA complexes from the free probe.

-

Detection: Dry the gel and visualize the bands by autoradiography (for radioactive probes) or fluorescence imaging. A "shift" in the mobility of the probe indicates protein binding.

Conclusion

6,2',4'-trimethoxyflavone (TMF) is a well-characterized, potent, and pure antagonist of the aryl hydrocarbon receptor. Its ability to competitively inhibit AHR signaling without exhibiting partial agonist activity makes it an invaluable tool for researchers in toxicology, pharmacology, and drug development. The experimental protocols detailed in this guide provide a framework for investigating the role of TMF and other potential AHR modulators in various biological systems. Further research into the in vivo efficacy and safety of TMF is warranted to explore its full therapeutic potential.

References

- 1. Antagonism of aryl hydrocarbon receptor signaling by 6,2',4'-trimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Downstream Targets of AHR Antagonist 6: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating a diverse array of cellular processes, including xenobiotic metabolism, immune responses, and cell proliferation. Its dysregulation has been implicated in various diseases, making it a compelling target for therapeutic intervention. AHR antagonists, which inhibit the receptor's activity, are of particular interest in drug development. This technical guide focuses on "AHR antagonist 6," identified as 6,2',4'-trimethoxyflavone (TMF), a potent and specific inhibitor of the AHR signaling pathway. This document provides a comprehensive overview of the known downstream targets of TMF, detailed experimental protocols for their identification and characterization, and quantitative data to support these findings.

AHR Signaling Pathway and Antagonism by TMF

The canonical AHR signaling pathway is initiated by the binding of a ligand, which triggers a conformational change in the AHR protein, leading to its translocation from the cytoplasm into the nucleus. In the nucleus, AHR forms a heterodimer with the AHR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to the modulation of their transcription.

This compound (6,2',4'-trimethoxyflavone) functions by competitively binding to the AHR, thereby preventing the binding of agonist ligands. This inhibition blocks the subsequent nuclear translocation of AHR, its dimerization with ARNT, and ultimately, the transcription of its downstream target genes.[1]

Caption: Figure 1: AHR Signaling Pathway and TMF Antagonism

Downstream Targets of this compound (TMF)

The primary downstream targets of AHR are genes involved in xenobiotic metabolism, most notably the Cytochrome P450 family members. By inhibiting AHR, TMF effectively represses the induction of these genes. Additionally, AHR is known to modulate the expression of various inflammatory cytokines.

Quantitative Data on Downstream Target Modulation

The following tables summarize the quantitative effects of TMF on key downstream targets.

Table 1: Inhibition of AHR-Dependent Gene Expression by TMF

| Gene | Cell Line | Agonist Used | TMF Concentration | Fold Change (mRNA) vs. Agonist Alone | Reference |

| CYP1A1 | HepG2 | Benzo[a]pyrene (1 µM) | 10 µM | ↓ (Significant repression) | [1] |

| CYP1A1 | HN-30 (Head and Neck Squamous Cell Carcinoma) | Benzo[a]pyrene | 10 µM | ↓ (Inhibition of induction) | [2] |

| IL-6 | HN2095 (Head and Neck Squamous Cell Carcinoma) | Basal (Constitutive) | 10 µM | ↓ (Significant reduction) |

Table 2: IC50 Values for TMF Antagonism

| Target/Assay | Cell Line | Agonist | IC50 | Reference |

| TNF-α production | THP-1 | LPS | 2.38 µM | [1] |

| TNF-α production | B16-F10 | LPS | 1.32 µM | [1] |

| AHR-dependent transcription | Reporter Assay | Benzo[a]pyrene | ~2-10 µM | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to identify and characterize the downstream targets of this compound.

Reporter Gene Assay for AHR Antagonism

This assay is used to quantify the ability of a compound to inhibit AHR activation in a cellular context.

Caption: Figure 2: Reporter Gene Assay Workflow

Detailed Protocol:

-

Cell Culture and Plating:

-

Culture cells (e.g., HepG2) in appropriate media.

-

Seed 2 x 104 cells per well in a 96-well plate and allow them to adhere overnight.

-

-

Transfection (if necessary):

-

If using a transient transfection system, transfect cells with an AHR-responsive reporter plasmid (e.g., pGudLuc6.1) and a control plasmid (e.g., for normalization) using a suitable transfection reagent.

-

-

Compound Treatment:

-

Prepare serial dilutions of TMF.

-

Prepare a solution of a known AHR agonist (e.g., 1 µM Benzo[a]pyrene).

-

Remove the culture medium from the cells.

-

Add fresh medium containing the AHR agonist and the different concentrations of TMF to the respective wells. Include agonist-only and vehicle-only controls.

-

-

Incubation:

-

Incubate the plate for 24 hours at 37°C in a CO2 incubator.

-

-

Luciferase Assay:

-

Remove the medium and lyse the cells using a suitable lysis buffer.

-

Measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay kit.

-

-

Data Analysis:

-

Normalize the luciferase readings to the control plasmid readings (if applicable).

-

Plot the normalized luciferase activity against the concentration of TMF.

-

Calculate the IC50 value, which is the concentration of TMF that causes 50% inhibition of the agonist-induced luciferase activity.

-

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor, such as AHR.

Caption: Figure 3: ChIP-Seq Experimental Workflow

Detailed Protocol:

-

Cell Treatment and Crosslinking:

-

Treat cells with either vehicle, an AHR agonist, or an agonist plus TMF for a specified time.

-

Add formaldehyde to a final concentration of 1% to crosslink proteins to DNA. Incubate for 10 minutes at room temperature.

-

Quench the crosslinking reaction by adding glycine.

-

-

Cell Lysis and Chromatin Shearing:

-

Harvest and lyse the cells to isolate the nuclei.

-

Resuspend the nuclear pellet in a suitable buffer and shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the pre-cleared chromatin with an AHR-specific antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

Wash the beads extensively to remove non-specific binding.

-

-

Elution and Reverse Crosslinking:

-

Elute the chromatin from the beads.

-

Reverse the crosslinks by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification:

-

Purify the DNA using a DNA purification kit or phenol-chloroform extraction.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA according to the manufacturer's protocol for the sequencing platform to be used.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Use peak-calling software (e.g., MACS2) to identify regions of AHR enrichment.

-

Perform motif analysis to identify the AHR binding motif (XRE).

-

Annotate the peaks to nearby genes to identify potential direct target genes.

-

Quantitative Proteomics

Quantitative proteomics can be used to identify and quantify changes in the proteome of cells treated with an AHR antagonist.

Caption: Figure 4: Quantitative Proteomics Workflow

Detailed Protocol:

-

Sample Preparation:

-

Culture and treat cells as described for other assays.

-

Lyse the cells and extract the proteins.

-

Quantify the protein concentration using a suitable assay (e.g., BCA).

-

-

Protein Digestion:

-

Reduce and alkylate the proteins.

-

Digest the proteins into peptides using an enzyme such as trypsin.

-

-

Isobaric Labeling (e.g., TMT):

-

Label the peptide samples from each condition with a different isobaric tag according to the manufacturer's protocol.

-

Combine the labeled samples.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Separate the mixed peptides by liquid chromatography.

-

Analyze the eluting peptides by tandem mass spectrometry.

-

-

Data Analysis:

-

Use specialized software (e.g., Proteome Discoverer, MaxQuant) to identify the peptides and proteins.

-

Quantify the relative abundance of each protein across the different conditions based on the reporter ion intensities from the isobaric tags.

-

-

Bioinformatics Analysis:

-

Identify proteins that are significantly up- or down-regulated in response to TMF treatment.

-

Perform pathway and gene ontology enrichment analysis to understand the biological processes affected by the AHR antagonist.

-

Conclusion

This compound (6,2',4'-trimethoxyflavone) is a valuable tool for investigating the physiological and pathological roles of the AHR signaling pathway. This guide has provided an overview of its mechanism of action, a summary of its known downstream targets with supporting quantitative data, and detailed protocols for key experimental methodologies. By utilizing these approaches, researchers can further elucidate the complex network of genes and proteins regulated by AHR and explore the therapeutic potential of its antagonism in various disease contexts.

References

Structure-Activity Relationship of Aryl Hydrocarbon Receptor (AHR) Antagonists: A Technical Guide

Introduction

The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor that has emerged as a significant target in drug discovery, implicated in cancer, inflammatory diseases, and metabolic disorders.[1] AHR antagonists, which inhibit the receptor's activity, hold considerable therapeutic promise.[1] This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of AHR antagonists, focusing on a well-characterized series of compounds to illustrate key principles for researchers, scientists, and drug development professionals. While the specific compound "AHR antagonist 6" (WAY-605471) is noted in chemical databases, a lack of publicly available SAR data necessitates the use of a representative series for this analysis.

The AHR Signaling Pathway

The canonical AHR signaling pathway is initiated by the binding of a ligand to the AHR, which is located in the cytoplasm in a complex with chaperone proteins such as heat shock protein 90 (HSP90) and X-associated protein 2 (XAP2).[2][3] Upon ligand binding, the AHR translocates to the nucleus, dissociates from its chaperone proteins, and forms a heterodimer with the AHR nuclear translocator (ARNT).[2][3] This AHR:ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their transcription.[2][3] Key target genes include cytochrome P450 enzymes like CYP1A1 and CYP1B1.[2] AHR antagonists function by preventing this cascade, often by competing with agonists for binding to the AHR.[1]

References

Unlocking New Therapeutic Avenues: A Technical Guide to the Discovery and Synthesis of Novel Aryl Hydrocarbon Receptor (AHR) Antagonists

For Researchers, Scientists, and Drug Development Professionals

The Aryl Hydrocarbon Receptor (AHR) has emerged as a critical regulator in a spectrum of physiological and pathological processes, making it a compelling target for therapeutic intervention.[1][2][3] Initially recognized for its role in mediating the toxicity of environmental pollutants, the AHR is now understood to be a key player in immune modulation, cancer progression, and inflammatory diseases.[4][5][6] This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of novel AHR antagonists, offering valuable insights for researchers and drug development professionals in this burgeoning field.

The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The AHR is a ligand-activated transcription factor that resides in the cytoplasm in a complex with chaperone proteins, including Heat Shock Protein 90 (Hsp90), AHR-interacting protein (AIP), and p23.[7][8] Upon binding to an agonist, the AHR undergoes a conformational change, leading to its translocation into the nucleus.[1][9] In the nucleus, it heterodimerizes with the AHR Nuclear Translocator (ARNT). This AHR-ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[10][11]

The canonical AHR signaling pathway primarily regulates the expression of drug-metabolizing enzymes, such as cytochrome P450 family members CYP1A1, CYP1A2, and CYP1B1.[12] However, the AHR signaling network is far more complex, with crosstalk to other significant pathways, including those involving the estrogen receptor (ER), NF-κB, and TGF-β.[10][13]

Discovery of Novel AHR Antagonists: A Multi-pronged Approach

The identification of novel AHR antagonists employs a range of screening methodologies, from computational approaches to cell-based and in vivo assays.

In Silico Screening

Virtual screening techniques, such as ligand shape-based modeling and molecular docking, have proven effective in identifying potential AHR ligands from large chemical libraries.[14][15] These computational methods leverage the known structures of AHR agonists and antagonists to predict the binding of new chemical entities to the AHR ligand-binding domain.

High-Throughput Screening (HTS)

High-throughput screening (HTS) allows for the rapid evaluation of large compound libraries for their ability to modulate AHR activity.[16][17] A common HTS format is the DRE-driven luciferase reporter gene assay.[1] In this assay, cells are engineered to express the luciferase gene under the control of a promoter containing DREs. Activation of the AHR by an agonist leads to the production of luciferase, which can be quantified by measuring luminescence. Antagonists are identified by their ability to inhibit agonist-induced luciferase expression.

Experimental Protocols

DRE-Luciferase Reporter Assay

This assay is a cornerstone for identifying and characterizing AHR modulators.

Materials:

-

Human hepatoma (HepG2) cells or other suitable cell line stably transfected with a DRE-luciferase reporter plasmid.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Test compounds and a known AHR agonist (e.g., TCDD or β-naphthoflavone).

-

Luciferase assay reagent.

-

White, opaque 96-well plates.

-

Luminometer.

Protocol:

-

Cell Seeding: Seed the reporter cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds and the AHR agonist. For antagonist screening, pre-incubate the cells with the test compounds for 1 hour before adding the agonist.

-

Incubation: Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.

-

Lysis and Luminescence Reading: Lyse the cells and add the luciferase substrate according to the manufacturer's instructions. Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percent inhibition of agonist-induced luciferase activity for each test compound concentration to determine the IC50 value.[2][18]

Ligand Binding Assay

These assays directly measure the ability of a compound to bind to the AHR.

3.2.1. Radioligand Binding Assay

Materials:

-

Source of AHR protein (e.g., cytosolic preparations from cell lines or tissues).

-

Radiolabeled AHR agonist (e.g., [3H]TCDD).

-

Test compounds.

-

Scintillation fluid and counter.

Protocol:

-

Incubation: Incubate the AHR protein source with a fixed concentration of the radiolabeled agonist and varying concentrations of the test compound.

-

Separation: Separate the protein-bound radioligand from the unbound radioligand (e.g., using hydroxylapatite or charcoal).

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled agonist (IC50), from which the inhibition constant (Ki) can be calculated.[10]

3.2.2. Microscale Thermophoresis (MST)

MST is a more recent, immobilization-free technique to quantify biomolecular interactions.[10][14]

Materials:

-

Purified recombinant AHR protein.

-

Fluorescently labeled or intrinsically fluorescent AHR.

-

Test compounds.

-

MST instrument.

Protocol:

-

Sample Preparation: Prepare a series of dilutions of the test compound. Mix each dilution with a constant concentration of the fluorescently labeled AHR.

-

MST Measurement: Load the samples into capillaries and measure the thermophoretic movement in the MST instrument.

-

Data Analysis: The change in thermophoresis upon ligand binding is used to calculate the dissociation constant (Kd).[10]

In Vivo Efficacy Testing in a Mouse Tumor Model

Animal Model:

-

Syngeneic mouse tumor models (e.g., CT26 colon carcinoma or B16F10 melanoma) implanted in immunocompetent mice are commonly used to assess the immunomodulatory effects of AHR antagonists.[1][2][19]

Protocol:

-

Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.

-

Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, AHR antagonist, and potentially a combination with an immune checkpoint inhibitor). Administer the AHR antagonist via oral gavage or another appropriate route at a predetermined dose and schedule.[17]

-

Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days.

-

Endpoint Analysis: At the end of the study, euthanize the mice and harvest the tumors and spleens for further analysis, such as flow cytometry to assess immune cell populations (e.g., regulatory T cells, cytotoxic T lymphocytes) and qPCR to measure the expression of AHR target genes.[7][19]

Synthesis of Novel AHR Antagonists

The chemical synthesis of novel AHR antagonists is a dynamic area of research, with various scaffolds being explored.

Indole-Based Antagonists

Many endogenous and synthetic AHR ligands are based on an indole scaffold.[19][20] The synthesis of novel indole-based antagonists often involves the modification of known indole-containing compounds.[20]

Example Synthetic Strategy for Indole-2-Carboxamide Derivatives: A general approach involves the coupling of a substituted indole-2-carboxylic acid with a variety of amines to generate a library of amides. Further modifications can be made to the indole ring to explore structure-activity relationships (SAR).[11]

Non-Indole Scaffolds

Research has expanded to include a diverse range of non-indole chemical scaffolds to identify AHR antagonists with improved potency, selectivity, and pharmacokinetic properties.[1]

Example: Synthesis of CH223191 Derivatives: The synthesis of derivatives of the potent AHR antagonist CH223191 (2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide) has been reported.[1] This involves the synthesis of the pyrazole carboxylic acid core followed by amide coupling with various substituted anilines.[1]

Quantitative Data of Novel AHR Antagonists

The following tables summarize the biological activity of selected novel AHR antagonists.

Table 1: In Vitro Activity of Novel AHR Antagonists

| Compound | Assay Type | Cell Line | Agonist | IC50 / Ki / Kd | Citation(s) |

| IK-175 | DRE-Luciferase | HepG2 | VAF347 | 36 nM (IC50) | [1] |

| BAY 2416964 | DRE-Luciferase | U87 (human) | Kynurenine | 1.8 nM (IC50) | [6] |

| GNF351 | Competitive Binding | Human AHR | Photoaffinity Ligand | 62 nM (IC50) | [9] |

| CB7993113 | DRE-Luciferase | BP1 (human) | TCDD | 330 nM (IC50) | [21] |

| CH223191 | Radioligand Binding | Mouse Liver Cytosol | [3H]TCDD | 12.2 µM (Ki) | [10] |

Table 2: In Vivo Efficacy of Novel AHR Antagonists

| Compound | Animal Model | Tumor Type | Dose & Route | Efficacy | Citation(s) |

| IK-175 | Syngeneic Mouse | Colorectal Cancer | Oral | Significant antitumor activity | [1] |

| BAY 2416964 | Syngeneic Mouse | Melanoma | Oral | Antitumor efficacy | [6] |

| CB7993113 | Nude Mouse | Oral Squamous Cell Carcinoma | 25 mg/kg, Oral | Significantly affected tumor growth | [17] |

Conclusion

The discovery and development of novel AHR antagonists represent a promising frontier in the treatment of cancer and inflammatory diseases. This technical guide has provided a comprehensive overview of the key methodologies employed in this field, from initial screening to in vivo validation and chemical synthesis. As our understanding of the multifaceted roles of the AHR continues to evolve, the development of potent and selective antagonists will undoubtedly pave the way for new and effective therapeutic strategies.

References

- 1. Development of Novel CH223191-Based Antagonists of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Recent advances in the development of AHR antagonists in immuno-oncology - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current Therapeutic Landscape and Safety Roadmap for Targeting the Aryl Hydrocarbon Receptor in Inflammatory Gastrointestinal Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are AHR antagonists and how do they work? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of aryl hydrocarbon receptor allosteric antagonists from clinically approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting the aryl hydrocarbon receptor by gut phenolic metabolites: A strategy towards gut inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Aryl Hydrocarbon Receptor (AhR) as a Drug Target for Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. alitheagenomics.com [alitheagenomics.com]

- 18. ias.ac.in [ias.ac.in]

- 19. Aryl Hydrocarbon Receptor (AhR) Signaling in Colonic Cells and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. In Silico Identification of an Aryl Hydrocarbon Receptor Antagonist with Biological Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

AHR Antagonist 6: A Technical Guide to its Effects on Xenobiotic Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor pivotal in the regulation of xenobiotic metabolism.[1][2][3][4][5] Upon activation by a diverse range of ligands, including environmental pollutants like polycyclic aromatic hydrocarbons (PAHs) and dioxins, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[5][6][7] This signaling cascade primarily induces the expression of Phase I and Phase II drug-metabolizing enzymes, most notably cytochrome P450 enzymes such as CYP1A1, CYP1A2, and CYP1B1, which are central to the detoxification and metabolic activation of foreign compounds.[1][2][3][5][6]

Given its role in mediating the toxic effects of numerous xenobiotics, the AHR has emerged as a significant target for therapeutic intervention. AHR antagonists, by blocking the activation of this pathway, hold the potential to mitigate the adverse effects of environmental toxins and modulate drug metabolism. This technical guide focuses on the effects of a specific AHR antagonist, 6,2',4'-trimethoxyflavone (TMF), which is a well-characterized inhibitor of AHR signaling. It is plausible that "AHR antagonist 6" is a specific reference to this compound, given the presence of "6" in its chemical nomenclature and its documented antagonist activity.[8][9][10][11] This document provides a comprehensive overview of the effects of TMF on xenobiotic metabolism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular pathways.

Core Mechanism of Action: AHR Antagonism

AHR antagonists function by preventing the ligand-induced activation of the AHR signaling pathway. This can be achieved through several mechanisms, including competitive binding to the AHR ligand-binding pocket, thereby preventing agonist binding, or by interfering with the subsequent steps of AHR activation, such as nuclear translocation or dimerization with ARNT.[12] 6,2',4'-trimethoxyflavone (TMF) has been identified as an AHR ligand that acts as an antagonist, capable of competing with agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and benzo[a]pyrene.[12] By inhibiting AHR-mediated transactivation, TMF effectively suppresses the expression of downstream target genes, including those crucial for xenobiotic metabolism.[9][12]

Signaling Pathway of AHR Activation and Antagonism

The canonical AHR signaling pathway begins with ligand binding to the cytosolic AHR complex, which includes heat shock protein 90 (Hsp90), AHR-interacting protein (AIP), and p23.[7] Ligand binding triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the AHR into the nucleus.[5][7] In the nucleus, AHR forms a heterodimer with ARNT.[5][7] This AHR:ARNT complex then binds to XREs in the regulatory regions of target genes, initiating their transcription.[6][7] AHR antagonists like TMF interfere with this process, preventing the transcriptional activation of these genes.

Quantitative Effects on Xenobiotic Metabolizing Enzymes

The primary effect of AHR antagonists on xenobiotic metabolism is the suppression of agonist-induced expression of cytochrome P450 enzymes. TMF has been shown to effectively inhibit the induction of CYP1A1, a key enzyme in the metabolism of many xenobiotics.

| Parameter | Experimental System | Agonist | Antagonist (TMF) Concentration | Effect | Reference |

| CYP1A1 mRNA Expression | Human skin and liver-derived cell lines | PCB 126 | Not specified | Inhibition of PCB 126-induced CYP1A1 mRNA expression | [9] |

| IL-6 Promoter Activity | Head and Neck Squamous Carcinoma Cells (HNSCC) | Endogenous (constitutive) | Not specified (12-hour treatment) | Significant reduction in AHR at the IL-6 promoter | [8] |

| AHR-mediated Transactivation | Reporter gene assay | TCDD, Benzo[a]pyrene | Not specified | Inhibition of transactivation | [12] |

| CYP1A1 Induction | Not specified | Kynurenine | Not specified | Inhibition of Kyn-dependent CYP1A1 modulation | [13] |

| CYP2B Induction | In vivo (animal model) | Phenobarbital (in the presence of AHR agonists) | Not specified | Futile in preventing AHR-mediated suppression of CYP2B | [11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of AHR antagonist activity. Below are protocols for key experiments used to characterize the effects of compounds like TMF on xenobiotic metabolism.

AHR Reporter Gene Assay

This assay is used to quantify the ability of a compound to activate or inhibit AHR-mediated gene transcription.

Objective: To determine if a test compound can antagonize agonist-induced AHR activation.

Methodology:

-

Cell Culture: Utilize a cell line stably transfected with a reporter plasmid containing multiple XREs upstream of a reporter gene (e.g., luciferase).[14]

-

Treatment: Plate the cells and treat with the AHR agonist (e.g., TCDD or β-naphthoflavone) in the presence and absence of varying concentrations of the test antagonist (e.g., TMF).[15] Include vehicle controls.

-

Incubation: Incubate the cells for a defined period (e.g., 4 to 24 hours) to allow for reporter gene expression.[16]

-

Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer.

-

Data Analysis: Normalize reporter activity to a control for cell viability (e.g., total protein concentration). Calculate the percent inhibition of agonist-induced activity by the antagonist.

Competitive Ligand Binding Assay

This assay determines the ability of a test compound to compete with a known AHR ligand for binding to the receptor.

Objective: To assess the binding affinity of an antagonist to the AHR.

Methodology:

-

Preparation of Cytosol: Prepare hepatic cytosol from a suitable source (e.g., C57BL/6 mice) that contains the AHR.[17]

-

Incubation: Incubate a constant amount of cytosol with a saturating concentration of a radiolabeled AHR ligand (e.g., [³H]TCDD) in the presence of varying concentrations of the unlabeled test compound (antagonist).[17][18]

-

Separation of Bound and Free Ligand: Separate the protein-bound radioligand from the free radioligand using a method such as dextran-coated charcoal or size-exclusion chromatography.[17]

-

Quantification: Measure the radioactivity in the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the displacement of the radioligand by the test compound and calculate the inhibitory concentration (IC50) or the binding affinity (Ki).[18]

Gene Expression Analysis (Quantitative PCR)

This method is used to measure the effect of an AHR antagonist on the mRNA levels of target genes like CYP1A1.

Objective: To quantify the inhibition of agonist-induced gene expression by an antagonist.

Methodology:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., primary hepatocytes, HepG2 cells) and treat with an AHR agonist with or without the antagonist for a specific duration.[19]

-

RNA Extraction: Isolate total RNA from the treated cells.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the target gene (e.g., CYP1A1) and a reference gene (e.g., GAPDH).

-

Data Analysis: Calculate the relative change in mRNA expression of the target gene using the ΔΔCt method.

Conclusion

This compound, exemplified by 6,2',4'-trimethoxyflavone, represents a valuable tool for dissecting the role of the AHR in xenobiotic metabolism and for developing strategies to mitigate the harmful effects of AHR agonists. By competitively inhibiting the AHR signaling pathway, these antagonists can effectively block the induction of key drug-metabolizing enzymes like CYP1A1. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of novel AHR antagonists, which is of significant interest to researchers in toxicology, pharmacology, and drug development. The continued exploration of such compounds will undoubtedly enhance our understanding of AHR-mediated processes and may lead to new therapeutic approaches for a variety of diseases.

References

- 1. Role of the aryl hydrocarbon receptor in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. pure.psu.edu [pure.psu.edu]

- 5. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 6. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AhR, PXR and CAR: From Xenobiotic Receptors to Metabolic Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Hypoxia perturbs aryl hydrocarbon receptor signaling and CYP1A1 expression induced by PCB 126 in human skin and liver-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Aryl Hydrocarbon Receptor Attenuates Hyperglycemia‐Induced Hematoma Expansion in an Intracerebral Hemorrhage Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ETD | Potential Cross-Talk between the Aryl Hydrocarbon Receptor (AHR) and the Constitutive Androstane Receptor (CAR) | ID: n009w321r | Emory Theses and Dissertations [etd.library.emory.edu]

- 12. Antagonism of aryl hydrocarbon receptor signaling by 6,2',4'-trimethoxyflavone. [diagenode.com]

- 13. researchgate.net [researchgate.net]

- 14. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Aryl Hydrocarbon Receptor (HLHE76, AhR) Activation and Antagonism | Springer Nature Experiments [experiments.springernature.com]

- 15. In Silico Identification of an Aryl Hydrocarbon Receptor Antagonist with Biological Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. benchchem.com [benchchem.com]

- 18. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Monoterpenoid aryl hydrocarbon receptor allosteric antagonists protect against ultraviolet skin damage in female mice - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Ligands and the Role of Aryl Hydrocarbon Receptor (AHR) Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that has garnered significant attention for its role in mediating cellular responses to a wide array of environmental, dietary, and endogenous signals.[1][2] Initially characterized for its involvement in the toxic effects of xenobiotics like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), emerging research has unveiled its complex and diverse physiological and pathophysiological functions.[3] This guide provides an in-depth exploration of the endogenous ligands that modulate AHR activity and examines the therapeutic potential of AHR antagonists, with a specific focus on the well-characterized pure antagonist, 6,2′,4′-trimethoxyflavone (TMF), as a representative example due to the limited specific data available for the designated "AHR antagonist 6" (also referred to as Compound 44).[1][4]

Endogenous AHR Ligands

A diverse range of endogenous molecules, originating from metabolic pathways, can bind to and activate the AHR. These ligands play crucial roles in various biological processes, including immune regulation, cell differentiation, and tumorigenesis.[5] The primary classes of endogenous AHR ligands include tryptophan metabolites, arachidonic acid metabolites, and heme metabolites.

Tryptophan Metabolites

Metabolites of the amino acid tryptophan are among the most extensively studied endogenous AHR ligands. The kynurenine pathway, a major route of tryptophan metabolism, produces several AHR activators.

-

6-Formylindolo[3,2-b]carbazole (FICZ): A potent endogenous AHR agonist formed through the exposure of tryptophan to light.[5] It exhibits high binding affinity to the AHR.[6]

-

Kynurenine: Another product of the kynurenine pathway that can act as an AHR agonist.[7]

-

Indirubin and Indigo: These indole derivatives are also recognized as endogenous AHR ligands.[5]

Arachidonic Acid Metabolites

Metabolites of arachidonic acid, a key polyunsaturated fatty acid, have been identified as AHR modulators.

-

Lipoxin A4 (LXA4): This lipoxygenase-derived metabolite of arachidonic acid is a known AHR agonist.[5]

-

Prostaglandin G2 (PGG2): While considered a weak ligand, it can induce AHR-dependent transcription.[5]

Heme Metabolites

Metabolites of heme, a component of hemoglobin, can also interact with the AHR.

-

Bilirubin and Biliverdin: These bile pigments, products of heme catabolism, have been shown to activate the AHR.[7]

Quantitative Data for Endogenous AHR Ligands

The following table summarizes the quantitative data for the binding affinity and potency of selected endogenous AHR ligands.

| Ligand | Ligand Class | Receptor Species | Assay Type | Parameter | Value | Reference(s) |

| 6-Formylindolo[3,2-b]carbazole (FICZ) | Tryptophan Metabolite | Human | Microscale Thermophoresis | Kd | 79 ± 36 nM | [4] |

| 6-Formylindolo[3,2-b]carbazole (FICZ) | Tryptophan Metabolite | Mouse | Radioligand Binding | Kd | 0.07 nM | [6] |

| Indirubin | Tryptophan Metabolite | Yeast | Reporter Assay | EC50 | 0.2 nM | [5] |

| Kynurenine | Tryptophan Metabolite | Human | Reporter Assay | - | - | [7] |

| Lipoxin A4 | Arachidonic Acid Metabolite | - | Reporter Assay | EC50 | nM range | [5] |

| Prostaglandin G2 | Arachidonic Acid Metabolite | - | Reporter Assay | EC50 | ~20 µM | [5] |

The Role of AHR Antagonists

AHR antagonists are compounds that inhibit the receptor's activity, typically by competing with agonists for the ligand-binding pocket, thereby preventing the conformational changes required for nuclear translocation and subsequent gene transcription.[8] These molecules hold significant therapeutic promise for a range of conditions where AHR is dysregulated, including various cancers, inflammatory diseases, and metabolic disorders.[8]

This compound (Compound 44) and 6,2′,4′-Trimethoxyflavone (TMF)

While "this compound" (Compound 44) is listed as a research chemical, detailed public-domain data on its specific activity is scarce.[4] Therefore, this guide will focus on 6,2′,4′-trimethoxyflavone (TMF) , a well-characterized and potent pure AHR antagonist that exhibits no partial agonist activity.[1] TMF competitively inhibits the binding of AHR agonists and effectively suppresses AHR-mediated gene transcription.[1]

Quantitative Data for AHR Antagonists

The following table provides quantitative data for the inhibitory activity of selected AHR antagonists.

| Antagonist | Receptor Species | Assay Type | Parameter | Value | Reference(s) |

| 6,2′,4′-Trimethoxyflavone (TMF) | Human | TNF-α Production Inhibition | IC50 | 2.38 µM (THP-1 cells) | [1] |

| 6,2′,4′-Trimethoxyflavone (TMF) | - | TNF-α Production Inhibition | IC50 | 1.32 µM (B16-F10 cells) | [1] |

| CH-223191 | Human | Luciferase Reporter Assay | IC50 | 0.03 µM | [2] |

| GNF351 | Human | Competitive Binding Assay | IC50 | 62 nM | [9] |

| CB7993113 | Murine/Human | Reporter Assay | IC50 | 3.3 x 10-7 M | [8] |

Signaling Pathways

The canonical AHR signaling pathway is initiated by ligand binding to the cytosolic AHR complex, leading to its nuclear translocation and heterodimerization with the AHR Nuclear Translocator (ARNT). This complex then binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, initiating their transcription.

Experimental Protocols

AHR Competitive Ligand Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the AHR.

Methodology:

-

Preparation of Cytosol: Prepare cytosolic extracts containing the AHR from a suitable cell line (e.g., HepG2) or tissue.

-

Incubation: In a microcentrifuge tube, combine the cytosolic extract with a constant concentration of a radiolabeled AHR ligand (e.g., [3H]TCDD) and varying concentrations of the unlabeled test compound (e.g., this compound or endogenous ligand). Include a control with only the radiolabeled ligand.

-

Incubation Period: Incubate the mixture for a defined period (e.g., 2 hours at 20°C) to allow binding to reach equilibrium.

-

Separation of Bound and Unbound Ligand: Separate the AHR-bound radioligand from the unbound radioligand using a method such as hydroxylapatite (HAP) assay or dextran-coated charcoal.

-

Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand against the concentration of the test compound. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[4]

AHR Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate or inhibit AHR-mediated gene transcription.

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HepG2) and transiently or stably transfect them with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple Dioxin Response Elements (DREs). A co-reporter plasmid (e.g., Renilla luciferase) is often used for normalization.[10]

-

Cell Seeding: Seed the transfected cells into a 96-well plate.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound (agonist or antagonist). For antagonist testing, co-treat with a known AHR agonist (e.g., TCDD or FICZ). Include appropriate vehicle and positive controls.[10]

-

Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.

-

Cell Lysis: Lyse the cells to release the luciferase enzymes.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and appropriate substrates.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. For agonists, calculate the fold induction relative to the vehicle control and determine the EC50 value. For antagonists, calculate the percent inhibition of the agonist-induced response and determine the IC50 value.[10]

In Vivo AHR Antagonism Assay

This protocol outlines a general approach to assess the efficacy of an AHR antagonist in a living organism.

Methodology:

-

Animal Model: Utilize an appropriate animal model, such as transgenic mice expressing an AHR-responsive reporter gene (e.g., DRE-lacZ).

-

Dosing Regimen: Administer the AHR antagonist (e.g., this compound) to the animals via a suitable route (e.g., oral gavage, intraperitoneal injection). The dosing schedule may involve single or multiple doses.

-

Agonist Challenge: Administer a known AHR agonist (e.g., TCDD) to a subset of the antagonist-treated animals and a control group.

-

Tissue Collection: After a defined period, euthanize the animals and collect relevant tissues (e.g., liver, lung).

-

Endpoint Analysis:

-

Reporter Gene Activity: If using a reporter animal model, measure the reporter gene product (e.g., β-galactosidase activity).

-

Target Gene Expression: Measure the mRNA or protein levels of AHR target genes (e.g., CYP1A1) using techniques like qRT-PCR or Western blotting.

-

-

Data Analysis: Compare the levels of reporter activity or target gene expression between the agonist-only group and the antagonist-plus-agonist group to determine the in vivo antagonistic efficacy.

Conclusion

The aryl hydrocarbon receptor is a critical regulator of cellular function, with a diverse array of endogenous ligands fine-tuning its activity. The dysregulation of the AHR signaling pathway is implicated in numerous diseases, highlighting the therapeutic potential of AHR antagonists. While the specific compound "this compound" remains to be fully characterized in publicly available literature, potent and pure antagonists like 6,2′,4′-trimethoxyflavone serve as valuable tools for dissecting AHR function and represent a promising avenue for drug development. The experimental protocols detailed in this guide provide a robust framework for the identification and characterization of novel AHR modulators, paving the way for future therapeutic interventions targeting this multifaceted receptor.

References

- 1. Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Search for Endogenous Activators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modeling of the Aryl Hydrocarbon Receptor (AhR) ligand binding domain and its utility in virtual ligand screening to predict new AhR ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In Silico Identification of an Aryl Hydrocarbon Receptor Antagonist with Biological Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aryl Hydrocarbon Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 10. benchchem.com [benchchem.com]

In-Depth Technical Guide: AHR Antagonist 6 and the Study of AHR Pathway Dysregulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Aryl Hydrocarbon Receptor (AHR) antagonists in studying the dysregulation of the AHR signaling pathway. While the specific designation "AHR antagonist 6" is not widely documented in scientific literature, this guide will focus on well-characterized AHR antagonists that serve as critical tools in this field of research, such as GNF351, CH223191, and SR1. These antagonists are instrumental in elucidating the complex roles of the AHR pathway in health and disease, including cancer, immune disorders, and metabolic conditions.[1][2][3][4][5][6]

Introduction to the Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a pivotal role in cellular responses to a wide array of environmental and endogenous signals.[1][2] Initially identified as the receptor for environmental toxins like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AHR is now recognized for its involvement in diverse physiological processes, including immune regulation, cell cycle control, and xenobiotic metabolism.[1][3] Dysregulation of the AHR pathway is implicated in the pathogenesis of various diseases, making it a significant target for therapeutic intervention and research.[1][2][4]

The canonical AHR signaling pathway is initiated by the binding of a ligand to the cytosolic AHR complex. This complex includes chaperone proteins such as heat shock protein 90 (Hsp90), AHR-interacting protein (AIP), and p23.[7][8] Ligand binding induces a conformational change, leading to the translocation of the AHR complex into the nucleus. Inside the nucleus, the AHR dissociates from its chaperones and forms a heterodimer with the AHR Nuclear Translocator (ARNT). This AHR-ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[7][8][9]

AHR Antagonists: Tools for Studying Pathway Dysregulation

AHR antagonists are compounds that inhibit the activity of the AHR.[1] They are invaluable tools for researchers studying the consequences of AHR pathway dysregulation. These molecules can act through various mechanisms, including:

-

Competitive Binding: Competing with AHR agonists for the ligand-binding pocket, thereby preventing receptor activation.[1][2]

-

Blocking Nuclear Translocation: Preventing the AHR from moving into the nucleus.[1]

-

Inhibiting DNA Binding: Preventing the AHR-ARNT complex from binding to DREs.[1]

-

Promoting Receptor Degradation: Leading to a reduction in the total amount of AHR protein in the cell.[1]

By blocking AHR signaling, these antagonists allow for the investigation of the pathway's role in various cellular and physiological processes.

Profile of Key AHR Antagonists

This section provides an overview of three well-characterized AHR antagonists commonly used in research.

GNF351

GNF351 is a potent and "pure" AHR antagonist, meaning it effectively blocks AHR activity without exhibiting any partial agonist effects.[10] It competes directly with ligands for the AHR binding pocket and has been shown to inhibit both DRE-dependent and -independent AHR functions.[10][11]

CH223191

CH223191 is another potent and specific AHR antagonist.[12][13] It is particularly noted for its ligand-selective antagonism, being more effective against halogenated aromatic hydrocarbons like TCDD compared to other classes of AHR ligands.[14][15] CH223191 has been demonstrated to block the nuclear translocation and DNA binding of the AHR.[12][13]

StemRegenin 1 (SR1)

SR1 is an AHR antagonist that has garnered significant attention for its ability to promote the ex vivo expansion of human hematopoietic stem cells (HSCs).[11][16] By inhibiting the AHR, SR1 helps maintain the "stemness" of these cells, a crucial aspect for their therapeutic application.[16]

Quantitative Data Summary

The following table summarizes key quantitative data for the discussed AHR antagonists, providing a basis for comparison of their potency.

| Antagonist | Target | Assay Type | IC50 Value | Organism/Cell Line | Reference(s) |

| GNF351 | AHR | Competitive Ligand Binding | 62 nM | Humanized Mouse Liver Cytosol | [10][17][18] |

| AHR | Reporter Assay (TCDD-induced) | 116 nM | Murine Hepatoma (H1L1.1c2) | [19] | |

| CH223191 | AHR | Reporter Assay (TCDD-induced) | 30 nM | Not Specified | [12][19] |

| AHR | Reporter Assay (TCDD-induced) | 0.03 µM | Not Specified | [13] | |

| SR1 | AHR | Competitive Ligand Binding | 40 nM | Human AHR | [20] |

| AHR | Reporter Assay (TCDD-induced) | 127 nM | Human Hepatoma (HepG2) | [16][21][22] |

Experimental Protocols

This section details common experimental methodologies used to study AHR pathway dysregulation with AHR antagonists.

Luciferase Reporter Gene Assay for AHR Activity

This assay is a widely used method to quantify the activation or inhibition of the AHR pathway.[13][23]

Objective: To measure the ability of a compound to antagonize ligand-induced AHR-dependent gene expression.

Materials:

-

Hepatoma cell line stably transfected with a DRE-luciferase reporter plasmid (e.g., HepG2 40/6).[21]

-

Cell culture medium and supplements.

-

AHR agonist (e.g., TCDD, β-naphthoflavone).

-

Test AHR antagonist (e.g., GNF351, CH223191).

-

Lysis buffer.

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Cell Seeding: Plate the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Antagonist Pre-treatment: Treat the cells with various concentrations of the AHR antagonist for a specified period (e.g., 1 hour).[2] Include a vehicle control (e.g., DMSO).

-

Agonist Treatment: Add a known AHR agonist at a concentration that elicits a submaximal response (e.g., EC80) to the wells containing the antagonist and to a positive control well.

-

Incubation: Incubate the plate for a defined period (e.g., 4-24 hours) to allow for reporter gene expression.[9][21]

-

Cell Lysis: Aspirate the medium and add lysis buffer to each well.[2]

-

Luminescence Measurement: Add the luciferase assay reagent to the cell lysates and measure the luminescence using a luminometer.[2]

-